molecular formula C15H24O3 B14439726 deoxyuvidin B CAS No. 74635-90-8

deoxyuvidin B

Cat. No.: B14439726
CAS No.: 74635-90-8
M. Wt: 252.35 g/mol
InChI Key: VVTJHIHLGAFNHR-GZCFXPHUSA-N
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Description

Deoxyuvidin B is a drimane-type sesquiterpenoid, a class of natural products known for their diverse chemical structures and biological activities. These compounds are typically derived from marine fungi and have been the subject of extensive research due to their potential pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deoxyuvidin B involves several steps, starting from the basic drimane skeleton. The process typically includes cyclization reactions, oxidation, and functional group modifications. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound is generally achieved through fermentation processes using marine-derived fungi such as Aspergillus ustus. The fungi are cultured under controlled conditions to optimize the production of this compound, which is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Deoxyuvidin B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxyuvidin .

Scientific Research Applications

Deoxyuvidin B has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of deoxyuvidin B involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and disrupt cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Deoxyuvidin B is similar to other drimane-type sesquiterpenoids such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique structural features and specific biological activities.

Properties

CAS No.

74635-90-8

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

(4S,4aR,7S,8aR)-7-hydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one

InChI

InChI=1S/C15H24O3/c1-9-7-11(17)13-14(2,3)12(18)5-6-15(13,4)10(9)8-16/h7,10,12-13,16,18H,5-6,8H2,1-4H3/t10-,12-,13-,15+/m0/s1

InChI Key

VVTJHIHLGAFNHR-GZCFXPHUSA-N

Isomeric SMILES

CC1=CC(=O)[C@@H]2[C@@]([C@H]1CO)(CC[C@@H](C2(C)C)O)C

Canonical SMILES

CC1=CC(=O)C2C(C(CCC2(C1CO)C)O)(C)C

Origin of Product

United States

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